(3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr
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Overview
Description
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr is a chemical compound that features both a chloro-substituted benzyl group and a nitro-substituted benzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr typically involves the reaction of 3-chlorobenzylamine with 2-nitrobenzyl bromide. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The amine group can participate in acylation reactions to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Formation of (3-Chloro-benzyl)-(2-amino-benzyl)-amine.
Reduction: Formation of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine derivatives.
Substitution: Formation of amides and other substituted derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine: Lacks the HBr component but has similar structural features.
(3-Chloro-benzyl)-(2-amino-benzyl)-amine: Formed through the reduction of the nitro group.
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine derivatives: Various derivatives can be synthesized by modifying the functional groups.
Uniqueness
(3-Chloro-benzyl)-(2-nitro-benzyl)-amine HBr is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields of research and industry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2.BrH/c15-13-6-3-4-11(8-13)9-16-10-12-5-1-2-7-14(12)17(18)19;/h1-8,16H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYODMRFWFUEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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